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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzyl bromide

Cat. No.: B118397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-3-
methylbenzyl bromide (CAS No. 151412-12-3), a key intermediate in various synthetic

applications. This document details predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, alongside experimental Infrared (IR) spectroscopy data. Furthermore,

it outlines the standard experimental protocols for obtaining such spectra and visualizes the

analytical workflows.

Spectral Data Summary
The following tables summarize the key spectral data for 2-Fluoro-3-methylbenzyl bromide.

Due to the limited availability of experimental NMR and MS data in public databases, the NMR

and MS data presented here are predicted based on computational models and analysis of

structurally similar compounds. The IR data is based on experimental findings from the NIST

WebBook.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm) Multiplicity Assignment

~7.2-7.4 m Aromatic Protons (3H)

4.5 s -CH₂Br (2H)

2.3 s -CH₃ (3H)
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Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~160 (d, ¹JCF ≈ 245 Hz) C-F

~138 (d) Quaternary Aromatic Carbon

~132 (d) Aromatic CH

~128 (d) Aromatic CH

~125 (d) Aromatic CH

~124 (d) Quaternary Aromatic Carbon

~30 -CH₂Br

~14 -CH₃

Predicted in CDCl₃

Table 3: Predicted and Experimental Spectral Data (MS,
IR)
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Spectroscopic
Technique

Data Type Value
Interpretation/Assi
gnment

Mass Spectrometry

(Predicted)
m/z 202/204

Molecular Ion Peak

[M]⁺, [M+2]⁺ (due to

Br isotopes)

m/z 123 Loss of Br radical

m/z 91
Tropylium ion

fragment

Infrared Spectroscopy

(Experimental)
Wavenumber (cm⁻¹) ~3000 Aromatic C-H Stretch

Wavenumber (cm⁻¹) ~1600, ~1480 Aromatic C=C Stretch

Wavenumber (cm⁻¹) ~1220 C-F Stretch

Wavenumber (cm⁻¹) ~1210 -CH₂- Wag

Wavenumber (cm⁻¹) ~680 C-Br Stretch

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

These protocols represent standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Fluoro-3-methylbenzyl bromide sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Pipettes
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Vortex mixer

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-3-methylbenzyl
bromide in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample in the NMR magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard proton pulse program.

Typically, 8-16 scans are sufficient.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a standard carbon pulse program with proton decoupling.

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).
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Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm,

δC = 77.16 ppm).

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-Fluoro-3-methylbenzyl bromide sample (liquid)

FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance -

ATR)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of the liquid 2-Fluoro-3-methylbenzyl bromide
sample directly onto the ATR crystal.

Spectrum Acquisition:

Acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

Identify and label the major absorption bands.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after

the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Fluoro-3-methylbenzyl bromide sample

Mass spectrometer with an Electron Ionization (EI) source

Volatile solvent (e.g., methanol or dichloromethane)

Microsyringe

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

Instrument Setup:

Tune the mass spectrometer according to the manufacturer's instructions.

Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

Set the mass range to be scanned (e.g., m/z 40-400).

Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this is

typically done via direct injection or through a gas chromatograph (GC-MS).
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Data Acquisition: Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak (M⁺). Note the isotopic pattern for bromine (¹⁹Br and ⁸¹Br

are in an approximate 1:1 ratio).

Identify the major fragment ions and propose their structures.

Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses

described.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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